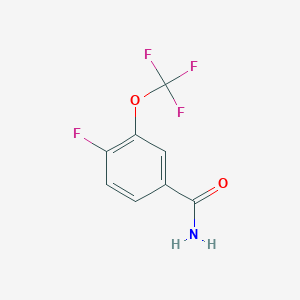

4-Fluoro-3-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.13 . This compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of “4-Fluoro-3-(trifluoromethoxy)benzamide” and similar compounds has been a topic of interest in recent years . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

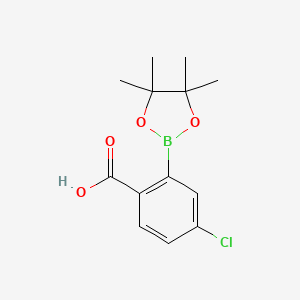

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(trifluoromethoxy)benzamide” can be represented by the InChI code: 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Physical And Chemical Properties Analysis

“4-Fluoro-3-(trifluoromethoxy)benzamide” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code for this compound is 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used as a reagent in trifluoromethoxylation reactions . These reactions are important for the synthesis of CF3O-containing compounds, which have promising applications in different fields .

Synthesis of CF3O-Containing Compounds

Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . “4-Fluoro-3-(trifluoromethoxy)benzamide” can facilitate the synthesis of these compounds, making them more accessible .

Development of New Fluorinated Compounds

Fluorine chemistry is currently one of the most exciting areas of research, contributing to the modernization of materials, agriculture, and healthcare industries . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties .

Pharmaceutical Drugs

Pharmaceutical drugs featuring trifluoromethoxy substituent constitute less than 1.5% of the respective fluorine-containing marketed compounds . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the synthesis of these drugs, potentially leading to new treatments with unique properties .

Agrochemicals

Similarly, agrochemicals featuring trifluoromethoxy substituent constitute less than 2.5% of the respective fluorine-containing marketed compounds . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the synthesis of these agrochemicals, potentially leading to new products with unique properties .

Anti-Aging Agent

“4-Fluoro-3-(trifluoromethoxy)benzamide” can also be used in the development of anti-aging agents . This application is based on the effects of resveratrol derivatives on oxidative stress in cells .

properties

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNZXOOUADEPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)

![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)